molecular formula C10H7BrS B3263852 4-Bromo-2-phenyl thiophene CAS No. 38071-58-8

4-Bromo-2-phenyl thiophene

Cat. No. B3263852
CAS RN: 38071-58-8
M. Wt: 239.13 g/mol
InChI Key: JJCSNFCDSZARRG-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylthiophene is a chemical compound with the molecular formula C10H7BrS . It belongs to the class of heterocyclic aromatic compounds known as thiophenes . Thiophenes are characterized by a five-membered ring containing four carbon atoms and one sulfur atom. In this case, the phenyl group (C6H5) is attached to the second carbon of the thiophene ring, and a bromine atom (Br) is substituted at the fourth position .


Synthesis Analysis

The synthesis of 4-Bromo-2-phenylthiophene involves various methods, including halogenation of the corresponding phenylthiophene or cross-coupling reactions . Researchers have explored Suzuki-Miyaura cross-coupling, Stille coupling, and Heck reactions to introduce the phenyl and bromine moieties onto the thiophene ring .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-phenylthiophene consists of a five-membered thiophene ring fused with a phenyl group. The bromine atom is attached to the thiophene ring. The compound’s empirical formula is C11H7BrO2S , and its molecular weight is approximately 283.14 g/mol .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-2-phenyl thiophene and related compounds have been explored for their potential in creating novel chemical entities. In a study by Mabkhot et al. (2017), thiophene-containing compounds were synthesized and characterized, including the use of bromination techniques. These compounds showed potential as antibacterial and antifungal agents, especially against E. coli and some fungi, highlighting their role in the development of new antimicrobial agents Mabkhot, Y., Al-showiman, S., Soliman, S., Ghabbour, H., AlDamen, M., & Mubarak, M. S. (2017). Chemistry Central Journal.

Optical Properties and Solid-State Emission

The tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s is another significant area of research. Li, Vamvounis, and Holdcroft (2002) demonstrated that postfunctionalization of poly(3-hexylthiophene) with various groups, including bromo, can affect fluorescence yield and solid-state emission, which is crucial for applications in materials science and photonics Li, Y., Vamvounis, G., & Holdcroft, S. (2002). Macromolecules.

Cross-Coupling Reactions

The utility of this compound in cross-coupling reactions was highlighted by Wang (2003), who synthesized 2-Bromo-2′-phenyl-5,5′-thiophene using Suzuki and Negishi reactions. This showcases its application in complex organic synthesis, crucial for pharmaceutical and material science research Wang, N. (2003). Synthetic Communications.

Dielectric Materials for Organic Electronics

In the field of organic electronics, thiophene derivatives have been investigated for their potential as dielectric materials. Sathyapalan et al. (2008) synthesized allyl phenyl thiophene ether and examined its application as a dielectric material for organic thin film transistors, which is pivotal for advancing organic semiconductor technology Sathyapalan, A., Ng, S., Lohani, A., Ong, T., Chen, H., Zhang, S., Lam, Y., & Mhaisalkar, S. (2008). Thin Solid Films.

properties

IUPAC Name

4-bromo-2-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCSNFCDSZARRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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